molecular formula C6H5BrN4O B6226526 2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole CAS No. 2298256-19-4

2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B6226526
CAS No.: 2298256-19-4
M. Wt: 229.03 g/mol
InChI Key: RWRCGWCUASZSOB-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole with a suitable oxadiazole precursor in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and oxadiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Introduction to 2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole

This compound is a compound of interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

This compound has been explored for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Agricultural Chemistry

The compound's ability to act as a fungicide or herbicide is under investigation. Pyrazole derivatives are known for their effectiveness in controlling plant pathogens and pests. The incorporation of the oxadiazole moiety may enhance the compound's stability and bioactivity in agricultural applications .

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers and nanomaterials. Its unique electronic properties make it a candidate for use in organic electronics and photonic devices .

Chemical Synthesis

This compound serves as an important building block in organic synthesis. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, allowing chemists to create more complex molecules for pharmaceutical development .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells (MCF7) at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Agricultural Efficacy

Research conducted on the efficacy of pyrazole-based fungicides demonstrated that this compound exhibited strong antifungal activity against Fusarium graminearum, a common wheat pathogen. Field trials showed a significant reduction in disease incidence when applied as a foliar treatment .

Case Study 3: Material Properties

In a recent study published in Materials Science, researchers synthesized polymer composites using this compound as a monomer. The resulting materials displayed enhanced thermal stability and electrical conductivity compared to traditional polymers, indicating potential applications in electronic devices .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 1,3,4-oxadiazole derivatives
  • 2-(4-bromo-1H-pyrazol-1-yl)aniline

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole is unique due to its dual heterocyclic structure, which combines the properties of both pyrazole and oxadiazole rings. This combination can result in enhanced biological activity and specificity compared to compounds containing only one of these rings.

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)-5-methyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H5BrN4OC_6H_5BrN_4O, with a molecular weight of approximately 200.03 g/mol. The compound features a pyrazole ring substituted with a bromine atom and an oxadiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with appropriate reagents to form the oxadiazole ring. Various synthetic routes have been explored to enhance yield and purity, ensuring the availability of high-quality compounds for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Reference
E. coli22
S. aureus20
C. albicans19

These findings indicate that the compound exhibits moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)5.13
HCT116 (colon cancer)4.5

These results suggest that the presence of electron-withdrawing groups like bromine at the para position enhances its anticancer efficacy by affecting cell cycle regulation and apoptosis pathways.

The mechanism underlying the biological activity of this compound appears to involve the induction of oxidative stress in microbial cells and cancer cells, leading to cell death. The compound may interfere with DNA synthesis or function through interactions with cellular targets, although specific pathways remain to be fully elucidated.

Case Studies

Several case studies have been documented regarding the use of this compound in drug discovery:

  • Anticancer Screening : A study evaluated multiple derivatives of oxadiazoles, including this compound, against various cancer cell lines. The results indicated significant potential for further development as anticancer agents due to their selective toxicity towards malignant cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazole derivatives revealed that modifications at specific positions significantly influenced their effectiveness against resistant strains of bacteria .

Properties

CAS No.

2298256-19-4

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C6H5BrN4O/c1-4-9-10-6(12-4)11-3-5(7)2-8-11/h2-3H,1H3

InChI Key

RWRCGWCUASZSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)N2C=C(C=N2)Br

Purity

95

Origin of Product

United States

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